(Z)-3-烯丙基-5-苄基-2-((E)-苄叉肼基)噻唑烷-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

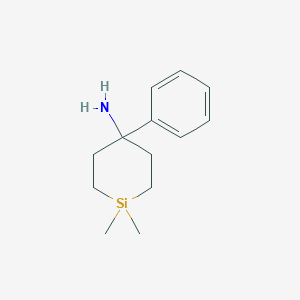

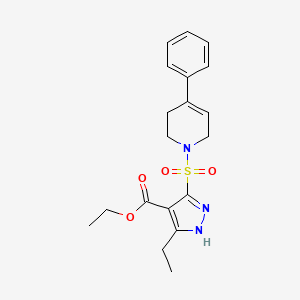

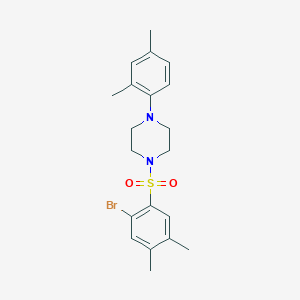

“(Z)-3-allyl-5-benzyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one” is a derivative of thiazolidin-4-one, which is an important heterocyclic ring system of a pharmacophore and a privileged scaffold in medicinal chemistry . Thiazolidin-4-one derivatives have been the subject of extensive research and current scientific literature reveals that these compounds have shown significant anticancer activities .

Synthesis Analysis

Thiazolidin-4-one derivatives have been synthesized using various synthetic strategies . Most recently, various synthetic strategies have been developed by researchers to get various thiazolidin-4-one derivatives . In this review, the authors highlight the various synthetic, green, and nanomaterial-based synthesis routes of thiazolidin-4-ones .Molecular Structure Analysis

The molecular structure of thiazolidin-4-one derivatives is susceptible to modification in Positions 2, 3, and 5 . Such modifications capacitate the search for new compounds with desired activity .Chemical Reactions Analysis

Thiazolidin-4-one derivatives show a wide range of biological activities, such as: antidiabetic, antioxidant, antitubercular, antimicrobial, anticonvulsant, anticancer, antiprotozoal, and anti-inflammatory activities .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolidin-4-one derivatives are influenced by the presence of sulfur in the heterocyclic ring, which enhances their pharmacological properties .科学研究应用

抗癌活性

噻唑烷-4-酮衍生物,包括所述化合物,已显示出显著的抗癌活性 . 它们抑制各种酶和细胞系,促成了其在抗癌活性中的作用 .

抗糖尿病活性

据报道,噻唑烷-4-酮衍生物具有抗糖尿病特性 . 这使得它们成为开发治疗糖尿病的新治疗剂的潜在候选者。

抗氧化活性

这些化合物还表现出抗氧化活性 ,这对于保护身体免受自由基损伤至关重要。

抗结核活性

噻唑烷-4-酮衍生物已显示出抗结核活性 ,表明它们在结核病治疗中的潜在应用。

抗菌活性

抗病毒活性

一些研究表明,噻唑烷-4-酮上 3-杂芳基部分的间位和对位取代基的总体疏水性和空间和电子性质可以导致抗病毒活性的显着增加 .

抗炎和抗惊厥活性

噻唑烷-4-酮衍生物已证明具有抗炎和抗惊厥活性 ,使它们成为治疗炎症和癫痫发作疾病的潜在候选者。

抗原生动物活性

最后,这些化合物已显示出抗原生动物活性 ,表明它们在治疗由原生动物引起的疾病中的潜在应用。

作用机制

Target of Action

Thiazolidin-4-one derivatives have been reported to exhibit diverse therapeutic and pharmaceutical activity . They have been found to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Mode of Action

Thiazolidin-4-one derivatives have been found to inhibit various enzymes and cell lines . The presence of sulfur in these compounds enhances their pharmacological properties .

Biochemical Pathways

Thiazolidin-4-one derivatives have been found to have significant anticancer activities, suggesting that they may affect pathways related to cell proliferation and apoptosis .

Pharmacokinetics

Thiazolidin-4-one derivatives have been synthesized using various synthetic approaches to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

Thiazolidin-4-one derivatives have been found to exhibit significant anticancer activities , suggesting that they may induce cell death in cancer cells or inhibit their proliferation.

Action Environment

The synthesis of thiazolidin-4-one derivatives has been carried out using various agents to improve their yield, purity, selectivity, and pharmacokinetic activity .

未来方向

The future directions in the research of thiazolidin-4-one derivatives include the development of innovative anticancer agents . The detailed description of the existing modern standards in the field presented in this article may be interesting and beneficial to the scientists for further exploration of these heterocyclic compounds as possible anticancer agents .

属性

IUPAC Name |

(2Z)-5-benzyl-2-[(E)-benzylidenehydrazinylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3OS/c1-2-13-23-19(24)18(14-16-9-5-3-6-10-16)25-20(23)22-21-15-17-11-7-4-8-12-17/h2-12,15,18H,1,13-14H2/b21-15+,22-20- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUVPRONXAAGKY-VHCHDEHKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C(SC1=NN=CC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN\1C(=O)C(S/C1=N\N=C\C2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-(3,4-diethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2378790.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2378791.png)

![2-Chloro-N-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2378794.png)

![1-(4-Chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2378797.png)

![4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2378803.png)

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2378804.png)